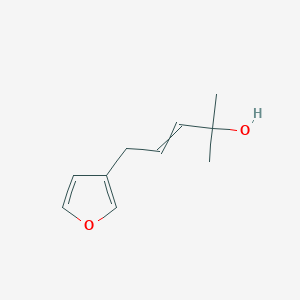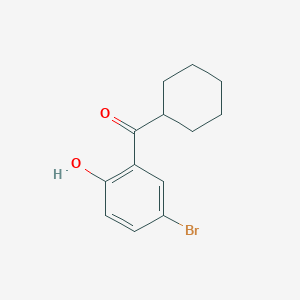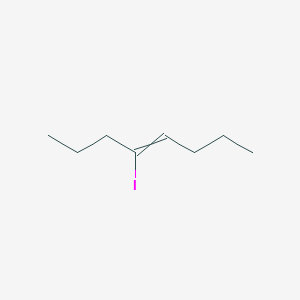
4-Iodooct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodooct-4-ene is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Preparation Methods
4-Iodooct-4-ene can be synthesized through several methods. One common synthetic route involves the iodination of oct-4-ene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions. Another method involves the hydroiodination of oct-4-yne, where hydrogen iodide is added across the triple bond to form the vinyl iodide .
Chemical Reactions Analysis
4-Iodooct-4-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the reaction with sodium azide to form the corresponding azide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with terminal alkynes to form enynes.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkanes.
Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as cesium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodooct-4-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of fluoropolymers, which are important in the development of advanced materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of bioactive molecules, aiding in the study of enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Iodooct-4-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl iodide and the alkyne .
Comparison with Similar Compounds
4-Iodooct-4-ene can be compared with other vinyl iodides and similar compounds:
4-Bromooct-4-ene: Similar in structure but with a bromine atom instead of iodine, it exhibits different reactivity due to the difference in bond strength and polarity.
4-Chlorooct-4-ene: Another halogenated analog, it is less reactive in substitution reactions compared to the iodine derivative.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
CAS No. |
81793-05-7 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4-iodooct-4-ene |
InChI |
InChI=1S/C8H15I/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
NEWLPVVMXHIAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
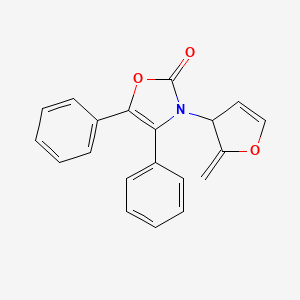

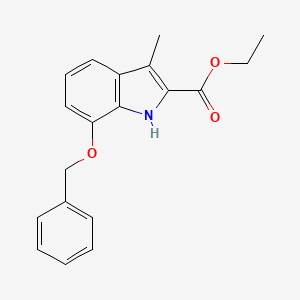

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
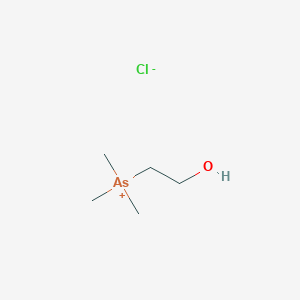
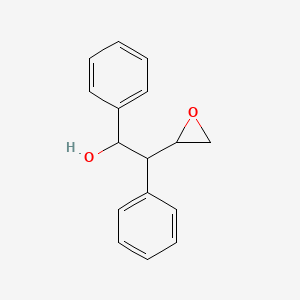
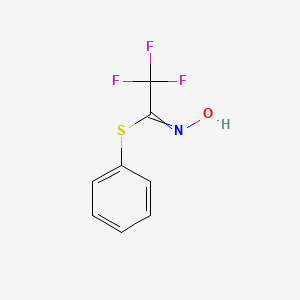
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
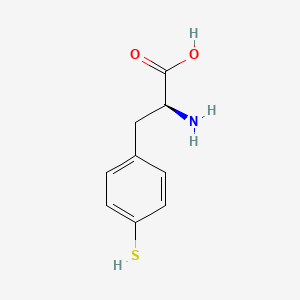
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
